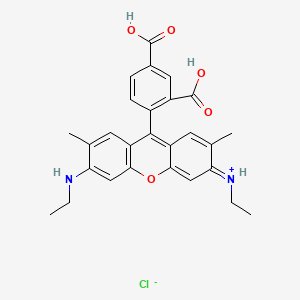

5-Carboxy Rhodamine-6G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Carboxy Rhodamine-6G, also known as 5-CR 6G, is a variant of the Rhodamine family of dyes . It is a fluorophore that exhibits excitation and emission spectra falling between those of fluorescein and tetramethylrhodamine . It has a higher fluorescence quantum yield than tetramethylrhodamine conjugates and excellent photostability .

Synthesis Analysis

The synthesis of 5-Carboxy Rhodamine-6G involves multiple steps. An efficient route to 5- and 6-carboxy-X-rhodamines that contain multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core has been reported . These dyes are synthesized from inexpensive starting materials . The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest .Molecular Structure Analysis

The structure of 5-Carboxy Rhodamine-6G was determined at a resolution of 0.82 Å by an X-ray free-electron laser (XFEL) . The structure contains multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Carboxy Rhodamine-6G include a symmetrical condensation of 2 equivalents of compound 7 with 1 equivalent of 4-carboxyphthalic anhydride . The overall process requires two sequential Friedel−Crafts-type electrophilic aromatic substitution reactions for the formation of the xanthene skeleton .Physical And Chemical Properties Analysis

5-Carboxy Rhodamine-6G has an empirical formula of C31H29N3O7 and a molecular weight of 555.58 . It exhibits fluorescence with an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 550 nm . It is also known for its high fluorescence quantum yield and excellent photostability .科学的研究の応用

pH-Sensitive Fluorescent Probing

5-Carboxy Rhodamine-6G: has been utilized to develop a library of pH-sensitive fluorescent probes. These probes are versatile for both in vivo and in vitro applications, allowing researchers to non-invasively monitor acidic microenvironments within the body. This is critical for understanding cellular biology, disease mechanisms, and therapeutic responses .

Curcumin Detection

In food science, 5-Carboxy Rhodamine-6G has been encapsulated in metal–organic framework microcubes along with carbon dots to create a ratiometric fluorescence method. This innovative approach is used for the sensitive detection of curcumin in condiments, improving quality control and facilitating the development of sensitive probes .

Immunofluorescent Labeling

The compound is also applied in immunology where it labels antibodies to serve as immunofluorescent probes. This application is significant for detecting and visualizing specific proteins or antigens within cells or tissue sections .

Oligonucleotide Hybridization Probes

In molecular biology, 5-Carboxy Rhodamine-6G is used to label oligonucleotides, which are then employed as hybridization probes. This is particularly useful in techniques like fluorescence in situ hybridization (FISH), which locates specific DNA sequences on chromosomes .

Protein Gel and Western Blot Detection

Another key application is in proteomics, where 5-Carboxy Rhodamine-6G is used to detect proteins in gels and on western blots. This allows for the identification and quantification of proteins, which is essential in various biological and medical research fields .

Environmental and Biological Chemosensing

The compound has been studied for its role in small molecule-based chemosensors. These chemosensors have implications in environmental and biological systems, aiding in the detection of specific ions or molecules within complex biological matrices .

作用機序

Safety and Hazards

将来の方向性

5-Carboxy Rhodamine-6G has broad applications, not only in biotechnology for fluorescent labeling or single molecule detection but also in medicine for imaging living cells or live animals in preclinical research . Its high fluorescence quantum yield and excellent photostability make it a promising candidate for future research and applications .

特性

IUPAC Name |

[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYBZFNXXNHSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747300 |

Source

|

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy Rhodamine-6G | |

CAS RN |

180144-69-8 |

Source

|

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)